molecular formula C11H13N B11918944 5-Ethyl-3-methyl-1H-indole CAS No. 85654-49-5

5-Ethyl-3-methyl-1H-indole

Cat. No.: B11918944
CAS No.: 85654-49-5
M. Wt: 159.23 g/mol
InChI Key: MRIKVXQKUGOAEL-UHFFFAOYSA-N
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Description

5-Ethyl-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are widely studied for their potential therapeutic applications . The compound this compound is characterized by the presence of an ethyl group at the 5-position and a methyl group at the 3-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methyl-1H-indole can be achieved through various methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . For example, the reaction of 5-ethyl-2-methylphenylhydrazine with an appropriate aldehyde under acidic conditions can yield this compound.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis or other catalytic processes. The choice of method depends on factors such as yield, cost, and environmental impact .

Mechanism of Action

Properties

CAS No.

85654-49-5

Molecular Formula

C11H13N

Molecular Weight

159.23 g/mol

IUPAC Name

5-ethyl-3-methyl-1H-indole

InChI

InChI=1S/C11H13N/c1-3-9-4-5-11-10(6-9)8(2)7-12-11/h4-7,12H,3H2,1-2H3

InChI Key

MRIKVXQKUGOAEL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)NC=C2C

Origin of Product

United States

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